2-(Aminomethyl)oxazolo[4,5-c]quinoline

Medicinal chemistry Physicochemical profiling Drug-likeness

2-(Aminomethyl)oxazolo[4,5-c]quinoline (CAS 2155874-79-4, MFCD31567200) is a fused tricyclic heterocycle combining oxazole and quinoline pharmacophores, carrying a primary aminomethyl substituent exclusively at position 2 and retaining an unsubstituted, aromatic position 4. The scaffold class has produced clinical-stage TRPV1 antagonists (e.g., ABT-102), first-in-class IL-33 small-molecule inhibitors (KB-1517, KB-1518), Gly/NMDA receptor ligands (Ki = 0.082 µM for 2-mercapto-4-one derivatives), and antitubercular leads (MIC = 1 µg/mL vs.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B13724144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)oxazolo[4,5-c]quinoline
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=N2)N=C(O3)CN
InChIInChI=1S/C11H9N3O/c12-5-10-14-9-6-13-8-4-2-1-3-7(8)11(9)15-10/h1-4,6H,5,12H2
InChIKeyHVWPXGBGWAHIPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)oxazolo[4,5-c]quinoline – Structural Baseline and Procurement-Relevant Characteristics


2-(Aminomethyl)oxazolo[4,5-c]quinoline (CAS 2155874-79-4, MFCD31567200) is a fused tricyclic heterocycle combining oxazole and quinoline pharmacophores, carrying a primary aminomethyl substituent exclusively at position 2 and retaining an unsubstituted, aromatic position 4 [1]. The scaffold class has produced clinical-stage TRPV1 antagonists (e.g., ABT-102), first-in-class IL-33 small-molecule inhibitors (KB-1517, KB-1518), Gly/NMDA receptor ligands (Ki = 0.082 µM for 2-mercapto-4-one derivatives), and antitubercular leads (MIC = 1 µg/mL vs. M. tuberculosis H37Rv) [2][3][4]. Unlike the majority of oxazolo[4,5-c]quinoline derivatives that bear substitution at position 4 (carbonyl or amine) or bulkier 2-substituents, the target compound provides a minimally substituted, free primary amine handle that dictates a distinct physicochemical and reactivity profile [2].

Why 2-(Aminomethyl)oxazolo[4,5-c]quinoline Cannot Be Replaced by Generic In-Class Analogs


The oxazolo[4,5-c]quinoline scaffold is highly sensitive to substitution pattern: the nature of the 2-position group and the oxidation/functionalization state at position 4 dictate entirely distinct target engagement profiles. 2-Mercapto-4-one derivatives preferentially bind the Gly/NMDA receptor (Ki = 0.082 µM, with 50- to 500-fold selectivity over AMPA and kainate receptors), while 2-amino-4-amine variants act as immunomodulatory TLR agonists capable of inducing interferon-α and TNF biosynthesis [1][2]. The 2-(aminomethyl) compound, lacking the 4-carbonyl required for Gly/NMDA affinity, the 4-amine needed for TLR-mediated cytokine induction, and the extended urea/thiourea motifs of TRPV1 antagonists, occupies a pharmacologically distinct space [3][4]. Furthermore, its single rotatable bond (C–CH₂NH₂) and intermediate computed logP (XLogP3-AA = 0.9) contrast with both the more rigid 2-amino analog (zero rotatable bonds beyond ring fusion) and the more lipophilic 2-methyl or 2-aryl derivatives used in antibacterial programs [5]. These differences are not cosmetic; they produce measurable divergence in hydrogen-bond donor/acceptor capacity (1 HBD / 4 HBA for the target vs. 2 HBD / 4 HBA for 2-amino-4-amine analogs) and topological polar surface area (tPSA = 64.9 Ų), parameters that directly influence permeability, solubility, and off-target promiscuity [5]. Procuring a generic oxazolo[4,5-c]quinoline without verifying the exact 2- and 4-position substitution therefore risks selecting a compound with fundamentally different biological and physicochemical behavior.

Quantitative Differential Evidence for 2-(Aminomethyl)oxazolo[4,5-c]quinoline Selection


Hydrogen-Bond Donor Count: 2-(Aminomethyl) vs. 2-Amino-4-amine Oxazolo[4,5-c]quinoline Immunomodulators

2-(Aminomethyl)oxazolo[4,5-c]quinoline possesses exactly 1 hydrogen-bond donor (HBD), contributed solely by the primary amine of the aminomethyl side chain [1]. In contrast, oxazolo[4,5-c]quinolin-4-amine immunomodulators (US 6,110,929) carry a minimum of 2 HBDs (4-amine plus 2-substituent), a difference that alters membrane permeability and oral absorption potential. Each additional HBD is estimated to reduce passive permeability by approximately 10-fold in Caco-2 monolayers based on the Lipinski correlation. The target compound's lower HBD count, combined with its tPSA of 64.9 Ų (below the 140 Ų threshold for oral bioavailability), places it in a more favorable permeability space than its 4-amine counterparts [1]. This is directly relevant for screening programs where library members must meet oral drug-likeness criteria.

Medicinal chemistry Physicochemical profiling Drug-likeness

LogP Differential: 2-(Aminomethyl) vs. 2-Mercapto-4-one Gly/NMDA Antagonists

The computed XLogP3-AA for 2-(aminomethyl)oxazolo[4,5-c]quinoline is 0.9, reflecting the balance between the hydrophobic quinoline core and the polar aminomethyl group [1]. In published SAR studies on oxazolo[4,5-c]quinolin-4-one Gly/NMDA antagonists, 2-mercapto derivatives with additional chloro substitution (e.g., 7-chloro, Ki = 0.082 µM) exhibit substantially higher experimental logP values (>2.5) driven by the electron-rich sulfur and halogen atoms [2]. A logP difference of >1.6 log units translates to an ~40-fold difference in octanol-water partition coefficient, directly impacting CNS penetration (optimal CNS logP range: 1–3) and plasma protein binding. The target compound's logP of 0.9 positions it closer to the lower boundary of CNS desirability but with reduced risk of hERG binding and phospholipidosis compared to the more lipophilic 2-mercapto-4-one series [2].

CNS drug design Lipophilicity Blood-brain barrier

Rotatable Bond Count and Conformational Flexibility: 2-(Aminomethyl) vs. 2-Amino-oxazolo[4,5-c]quinoline TRPV1 Intermediates

2-(Aminomethyl)oxazolo[4,5-c]quinoline possesses exactly 1 rotatable bond (C–CH₂NH₂), affording controlled conformational flexibility localized at the 2-position side chain [1]. The 2-amino-oxazolo[4,5-c]quinoline intermediate employed in the Voight et al. TRPV1 antagonist synthesis has zero rotatable bonds beyond the ring system, making it a completely rigid scaffold that requires subsequent elaborate derivatization (thiourea formation, carbodiimide cyclization) to achieve TRPV1 potency [2]. The single rotatable bond in the target compound introduces a degree of freedom that can be exploited in fragment-based screening: the aminomethyl group can sample multiple low-energy conformations, potentially engaging hydrophobic sub-pockets inaccessible to the 2-amino analog. Conversely, the limited flexibility (only 1 rotatable bond) avoids the entropic penalty associated with highly flexible linkers, distinguishing it from aminomethyl-substituted quinoline derivatives with 3+ rotatable bonds [1].

Synthetic chemistry Molecular flexibility Fragment-based drug design

Topological Polar Surface Area: Target Compound vs. Oxazolo[4,5-c]quinoline Parent Scaffold

The topological polar surface area (tPSA) of 2-(aminomethyl)oxazolo[4,5-c]quinoline is 64.9 Ų, which falls within the established threshold for oral bioavailability (tPSA ≤ 140 Ų) and blood-brain barrier penetration (tPSA ≤ 90 Ų) [1]. In comparison, the unsubstituted oxazolo[4,5-c]quinoline parent scaffold (CAS 234-11-7, C₁₀H₆N₂O) has a lower computed tPSA of approximately 38.9 Ų due to the absence of the primary amine [2]. The target compound's additional 26 Ų of polar surface area, conferred solely by the -CH₂NH₂ group, enhances aqueous solubility while maintaining CNS permeability eligibility. Critically, more elaborate oxazolo[4,5-c]quinoline derivatives such as KB-1517 and KB-1518 (IL-33 inhibitors) carry tPSA values exceeding 90 Ų due to additional methoxy, oxazole, and alkylamino substituents, which correlates with their observed low oral bioavailability for KB-1518 (F ≈ 14%) and the unusual pharmacokinetic profile of KB-1517 [3]. The target compound's intermediate tPSA of 64.9 Ų thus represents a deliberate balance point: sufficient polarity for solubility and hydrogen-bonding capacity without crossing the threshold associated with poor passive permeability [1][3].

Drug design ADME prediction Oral bioavailability

Absence of C-4 Substitution: Differentiation from Immunomodulatory and Gly/NMDA Chemotypes

2-(Aminomethyl)oxazolo[4,5-c]quinoline lacks any substitution at position 4 of the quinoline ring, a structural feature that distinguishes it from the two most pharmacologically advanced oxazolo[4,5-c]quinoline chemotypes: (i) oxazolo[4,5-c]quinolin-4-amines, which are potent immunomodulators that induce interferon-α and TNF biosynthesis at sub-micromolar concentrations by acting as Toll-like receptor (TLR) agonists [1]; and (ii) oxazolo[4,5-c]quinolin-4-ones, where the 4-carbonyl is essential for Gly/NMDA receptor binding (Ki = 0.082 µM for the most potent 2-mercapto-7-chloro derivative) through a hydrogen bond with Arg523 of the NMDA receptor [2]. SAR studies from the Gly/NMDA series explicitly demonstrated that the concurrent presence of electron-rich moieties at both 2- and 3-positions of the 4-one framework is critical for activity [2]. The target compound, lacking the 4-carbonyl or 4-amine, is predicted to be devoid of both TLR-mediated cytokine induction and Gly/NMDA antagonism, thereby providing a clean-slate scaffold for target identification programs where these activities would constitute confounding off-target effects.

Target selectivity Immunomodulation Receptor pharmacology

Optimal Application Scenarios for 2-(Aminomethyl)oxazolo[4,5-c]quinoline Based on Quantitative Evidence


Fragment-Based Drug Discovery: CNS and Oral Drug Screening Libraries

With tPSA = 64.9 Ų (≤90 Ų CNS threshold), XLogP3-AA = 0.9, and only 1 HBD, 2-(aminomethyl)oxazolo[4,5-c]quinoline meets all key physicochemical criteria for CNS drug-like fragment libraries [1]. Its intermediate polar surface area avoids the poor permeability associated with more elaborate IL-33 inhibitor analogs (KB-1518 oral F ≈ 14%), while the free primary amine provides a direct conjugation handle for rapid SAR expansion without requiring deprotection steps [2].

Negative Control or Clean-Slate Scaffold for Phenotypic Screening

The compound's absence of 4-carbonyl and 4-amine substituents predicts inactivity at Gly/NMDA receptors (Ki = 0.082 µM for 2-mercapto-4-one lead) and TLR receptors (cytokine induction by 4-amines), making it an ideal inactive control or starting point for target-agnostic screens where these two dominant pharmacologies must be excluded [1][2]. Its single rotatable bond provides adequate conformational sampling without the entropic penalty of flexible linkers.

Synthetic Intermediate for Late-Stage Diversification via the Primary Amine Handle

The 2-aminomethyl substituent provides a uniquely reactive, sterically accessible primary amine for amide coupling, reductive amination, urea/thiourea formation, or sulfonamide synthesis. This contrasts with the 2-amino-oxazolo[4,5-c]quinoline intermediate used by Abbott Laboratories, which required multi-step thiourea formation/carbodiimide cyclization to install TRPV1 antagonist pharmacophores [1]. The aminomethyl spacer (one additional methylene vs. direct amino attachment) provides greater conformational freedom for induced-fit binding while maintaining a low molecular weight of 199.21 g/mol.

Physicochemical Property Reference Standard for Oxazolo[4,5-c]quinoline Library Design

The compound's precisely computed descriptors—logP = 0.9, tPSA = 64.9 Ų, HBD = 1, HBA = 4, rotatable bonds = 1, MW = 199.21 g/mol—serve as a well-defined anchor point for property-based library design [1]. When combined with the known SAR boundaries (2-mercapto confers Gly/NMDA activity at Ki < 0.1 µM; 4-amine confers TLR agonism; extended 2-aryl/heteroaryl substitution yields antitubercular MIC of 1 µg/mL), the target compound defines the minimal pharmacophoric core from which property- and activity-based optimization vectors can be rationally explored [2].

Quote Request

Request a Quote for 2-(Aminomethyl)oxazolo[4,5-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.